
1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-(2-methylpropanesulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-(2-methylpropanesulfonyl)piperidine, also known as MSOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSOP is a piperidine-based compound with a unique chemical structure, which makes it an attractive candidate for various researches.
Applications De Recherche Scientifique
Synthetic Chemistry Applications
The compound and its derivatives are frequently utilized in the synthesis of complex molecules due to their versatile chemical structures. For instance, the synthesis of spiro-substituted 1,3-oxazines showcases the application of piperidine derivatives in creating novel heterocyclic parent systems through a series of cycloadditions, hydrogenolysis, and recyclization steps, demonstrating the utility of such compounds in expanding the chemical space of heterocyclic chemistry (Fišera et al., 1994).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, derivatives of piperidine, including those similar in structure to "1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-(2-methylpropanesulfonyl)piperidine," have been explored for their therapeutic potential. For example, novel piperazine-1-yl-1H-indazole derivatives have been synthesized and characterized for their importance in medicinal chemistry, with docking studies presented to understand their interaction with biological targets, underscoring the significance of piperidine derivatives in the development of new therapeutic agents (Balaraju et al., 2019).
Antimicrobial Activity
Research on the antimicrobial activities of piperidine derivatives, including the synthesis of new 1,2,4-triazole derivatives, has shown that these compounds exhibit good to moderate activities against various microorganisms. This highlights the potential of piperidine derivatives in contributing to the development of new antimicrobial agents, which is crucial in addressing the global challenge of antibiotic resistance (Bektaş et al., 2007).
Pharmacological Exploration
Piperidine derivatives are being explored for their pharmacological properties, including as ligands at human dopamine receptors, showcasing their potential application in the treatment of neurological disorders. The discovery of compounds with significant selectivity and affinity for dopamine receptors exemplifies the role of piperidine derivatives in advancing neuroscience research and therapy (Rowley et al., 1997).
Propriétés
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-10(2)9-21(18,19)12-5-4-6-16(8-12)14(17)13-7-11(3)20-15-13/h7,10,12H,4-6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISAFBDORLLRSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC(C2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


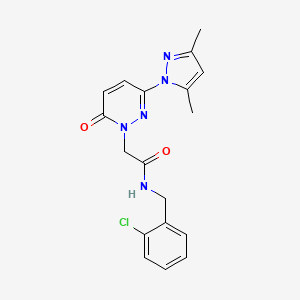
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2531953.png)

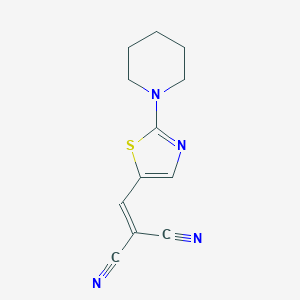
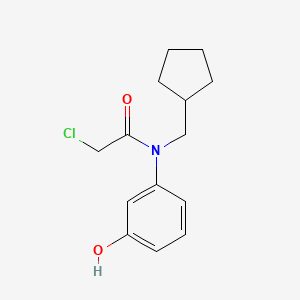



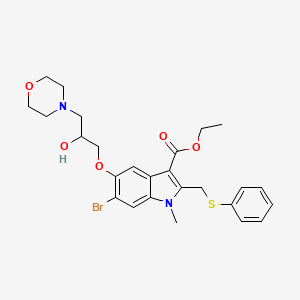
![N-(butan-2-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531963.png)
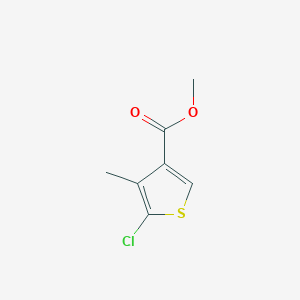

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-chloropropanamide](/img/structure/B2531968.png)